molecular formula C28H22N2O B12166834 1-(4-Benzylphenoxy)-4-(4-methylphenyl)phthalazine

1-(4-Benzylphenoxy)-4-(4-methylphenyl)phthalazine

Cat. No.: B12166834
M. Wt: 402.5 g/mol
InChI Key: BOEPXTRAJAFYTI-UHFFFAOYSA-N
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Description

1-(4-Benzylphenoxy)-4-(4-methylphenyl)phthalazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phthalazine core substituted with benzylphenoxy and methylphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylphenoxy)-4-(4-methylphenyl)phthalazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the phthalazine core, followed by the introduction of the benzylphenoxy and methylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylphenoxy)-4-(4-methylphenyl)phthalazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the benzylphenoxy or methylphenyl groups can be replaced with other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

1-(4-Benzylphenoxy)-4-(4-methylphenyl)phthalazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Benzylphenoxy)-4-(4-methylphenyl)phthalazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Benzylphenoxy)-4-(4-chlorophenyl)phthalazine
  • 1-(4-Benzylphenoxy)-4-(4-nitrophenyl)phthalazine
  • 1-(4-Benzylphenoxy)-4-(4-methoxyphenyl)phthalazine

Uniqueness

1-(4-Benzylphenoxy)-4-(4-methylphenyl)phthalazine is unique due to the presence of the methylphenyl group, which imparts specific chemical properties and reactivity. Compared to similar compounds with different substituents, it may exhibit distinct biological activities and chemical behavior, making it a valuable compound for various research applications.

Properties

Molecular Formula

C28H22N2O

Molecular Weight

402.5 g/mol

IUPAC Name

1-(4-benzylphenoxy)-4-(4-methylphenyl)phthalazine

InChI

InChI=1S/C28H22N2O/c1-20-11-15-23(16-12-20)27-25-9-5-6-10-26(25)28(30-29-27)31-24-17-13-22(14-18-24)19-21-7-3-2-4-8-21/h2-18H,19H2,1H3

InChI Key

BOEPXTRAJAFYTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)CC5=CC=CC=C5

Origin of Product

United States

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